2-吡咯烷甲基-2'-硫代甲基二苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-Pyrrolidinomethyl-2'-thiomethylbenzophenone" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and chemical reactions that could be relevant to the synthesis and properties of similar molecules. For instance, the synthesis of polyfunctionalized pyrroles and thiophenes is described, which are heterocyclic compounds that share some structural features with the target compound . Additionally, the synthesis of various polyimides containing pyridine units and their properties are discussed, which could provide insights into the behavior of nitrogen-containing heterocycles in polymeric systems .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves the use of ambident nucleophilic zwitterions derived from imidazo[1,5-a]pyridine carbenes, which act as nitrogen nucleophiles to produce polyfunctionalized pyrroles . Similarly, the synthesis of aromatic diamine monomers containing pyridine units, such as 2,6-bis(4-aminophenoxy-4'-benzoyl)pyridine (BABP), involves multiple steps including Friedel–Crafts acylation and nucleophilic substitution reactions . These methods could potentially be adapted for the synthesis of "2-Pyrrolidinomethyl-2'-thiomethylbenzophenone" by incorporating the appropriate functional groups and reaction conditions.

Molecular Structure Analysis

Chemical Reactions Analysis

The chemical reactions described in the papers include acid-catalyzed ring opening in pyrrolidine derivatives, leading to the formation of various products such as dibenzoxanthenes and diarylmethanes . Additionally, the synthesis of 2-aminothiazolo[5,4-b]-pyridines and 2-aminobenzoxazoles through cyclization of thioureas is reported, which involves acid catalysis . These reactions highlight the reactivity of heterocyclic compounds and the potential transformations that could be applied to "2-Pyrrolidinomethyl-2'-thiomethylbenzophenone".

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as novel polyimides derived from pyridine-containing monomers, are discussed in terms of solubility, thermal stability, and dielectric constants . These properties are crucial for the application of such materials in various industries. The synthesis and characterization of these polyimides involve the formation of poly(amic acid)s followed by thermal or chemical imidization. The resulting polyimides exhibit exceptional thermal stability and good mechanical properties, which could be relevant when considering the properties of "2-Pyrrolidinomethyl-2'-thiomethylbenzophenone" in a polymeric context.

科学研究应用

吡咯烷衍生物的酸催化开环

Gazizov 等人(2015 年)的研究探索了 2-(2-羟基萘-1-基)吡咯烷-1-甲酰胺中的酸催化开环,导致二苯并氧杂蒽、二芳基甲烷和杯芳烃的形成。这项研究突出了吡咯烷衍生物在合成多种有机化合物中的潜力 (Gazizov 等人,2015 年)。

具有吡咯单体的对映选择性电极

Schwientek 等人(1999 年)报道了使用由手性吡咯单体合成的聚吡咯作为非手性有机分子的电化学还原的不对称诱导剂。这表明吡咯基化合物在对映选择性过程中具有适用性 (Schwientek 等人,1999 年)。

通过硫醇-烯偶联对聚合物的官能化

David 和 Kornfield(2008 年)展示了使用硫醇-烯加成对聚合物进行官能化的过程,其中涉及将各种侧基接枝到聚丁二烯上。这项研究表明了硫醇基反应在聚合物化学中的作用,与 2-吡咯烷甲基-2'-硫代甲基二苯甲酮有关 (David 和 Kornfield,2008 年)。

用于硫酚检测的荧光探针

Wang 等人(2012 年)开发了一种用于选择性区分硫酚的荧光探针,展示了吡咯烷衍生物在为环境和生物科学创造灵敏检测工具方面的潜力 (Wang 等人,2012 年)。

新型聚酰亚胺的合成

Wang 等人(2006 年)合成了源自含吡啶的芳香二酐单体的聚酰亚胺。这展示了吡咯烷基化合物在开发先进聚合物材料中的应用 (Wang 等人,2006 年)。

功能化吡咯和噻吩的多样性

Cheng 等人(2010 年)实现了多官能化吡咯和噻吩的正交合成,强调了吡咯烷衍生物在有机合成中的多功能性 (Cheng 等人,2010 年)。

吡咯烷衍生物的光学拆分

Saigo 等人(1982 年)探索了 2-(苯胺甲基)吡咯烷的光学拆分,表明吡咯烷衍生物在手性研究中的相关性 (Saigo 等人,1982 年)。

安全和危害

The safety data sheet (SDS) for 2-Pyrrolidinomethyl-2’-thiomethylbenzophenone includes sections on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

属性

IUPAC Name |

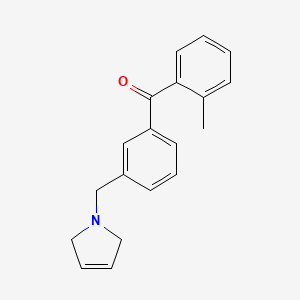

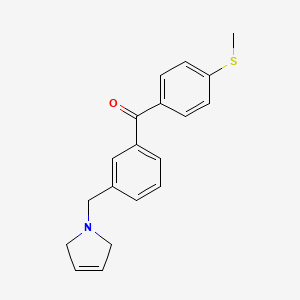

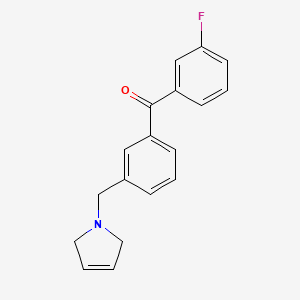

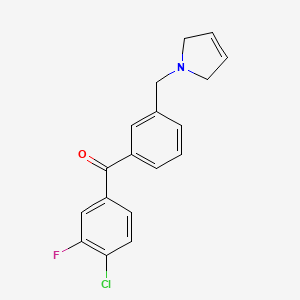

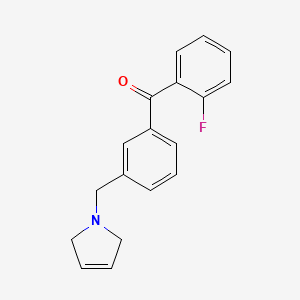

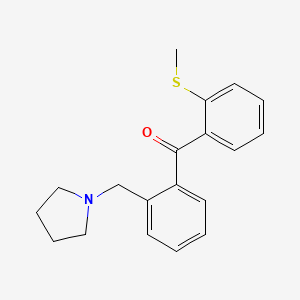

(2-methylsulfanylphenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NOS/c1-22-18-11-5-4-10-17(18)19(21)16-9-3-2-8-15(16)14-20-12-6-7-13-20/h2-5,8-11H,6-7,12-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRIPVQNENYEEKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643642 |

Source

|

| Record name | [2-(Methylsulfanyl)phenyl]{2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyrrolidinomethyl-2'-thiomethylbenzophenone | |

CAS RN |

898774-38-4 |

Source

|

| Record name | [2-(Methylsulfanyl)phenyl]{2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

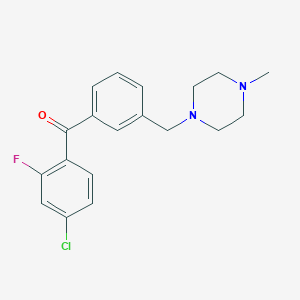

![Ethyl 4-[3-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1327206.png)

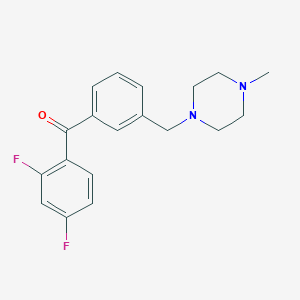

![Ethyl 5-[3-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate](/img/structure/B1327207.png)

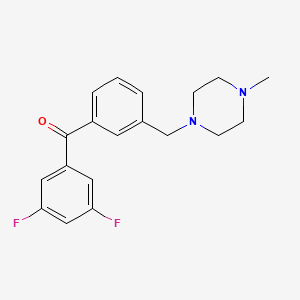

![Ethyl 6-[3-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1327208.png)